Cas no 816438-07-0 (1-Propanamine, 3-(dotriacontyloxy)-)

1-Propanamine, 3-(dotriacontyloxy)- structure
816438-07-0 structure
Product name:1-Propanamine, 3-(dotriacontyloxy)-
CAS No:816438-07-0
MF:C35H73NO
MW:523.96022
CID:703542
PubChem ID:71420905

1-Propanamine, 3-(dotriacontyloxy)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanamine, 3-(dotriacontyloxy)-
    • 3-dotriacontoxypropan-1-amine
    • DTXSID60840080
    • 3-(DOTRIACONTYLOXY)PROPAN-1-AMINE
    • 816438-07-0
    • Inchi: InChI=1S/C35H73NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-34-37-35-32-33-36/h2-36H2,1H3
    • InChI Key: MFGRIWRPDDTTBZ-UHFFFAOYSA-N
    • SMILES: CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOCCCN

Computed Properties

  • Exact Mass: 523.56921595g/mol
  • Monoisotopic Mass: 523.56921595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 34
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 15.9
  • Topological Polar Surface Area: 35.2Ų

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